molecular formula C21H23N3O5S B2972161 4-(3-(2-(methylsulfonamido)phenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 923227-27-4

4-(3-(2-(methylsulfonamido)phenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2972161
CAS No.: 923227-27-4
M. Wt: 429.49
InChI Key: ZHAVRIROEMXBRF-UHFFFAOYSA-N
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Description

4-(3-(2-(methylsulfonamido)phenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound featuring a pyrazole ring, a methylsulfonamido group, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-(methylsulfonamido)phenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-keto ester. The methylsulfonamido group can be introduced via sulfonylation reactions using methylsulfonyl chloride and a suitable base. The p-tolyl group is often introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonamido group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly noteworthy, as this moiety is found in many biologically active compounds.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors, potentially leading to the discovery of new drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring could play a key role in binding to these targets, while the methylsulfonamido and p-tolyl groups could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(2-(methylsulfonamido)phenyl)-5-(phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-(3-(2-(methylsulfonamido)phenyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid: Similar structure but with an m-tolyl group instead of a p-tolyl group.

Uniqueness

The presence of the p-tolyl group in 4-(3-(2-(methylsulfonamido)phenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[5-[2-(methanesulfonamido)phenyl]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-14-7-9-15(10-8-14)19-13-18(22-24(19)20(25)11-12-21(26)27)16-5-3-4-6-17(16)23-30(2,28)29/h3-10,19,23H,11-13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAVRIROEMXBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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